4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is a significant compound in biochemical research, particularly known for its role in targeted protein degradation. This compound has the molecular formula and a molecular weight of approximately 335.4 g/mol. It is recognized for its high purity levels, typically around 95% . The compound is often utilized in the development of proteolysis targeting chimeras (PROTACs), which are innovative tools designed to selectively degrade specific proteins within cells.
The compound is classified as a benzoic acid derivative, specifically featuring a piperidine ring substituted with a tert-butoxycarbonyl group. Its structure allows it to function effectively as a linker in PROTACs, which are bifunctional molecules that facilitate the ubiquitination and degradation of target proteins. The tert-butoxycarbonyl group serves as a protective moiety that enhances the compound's stability during synthesis and application .
The synthesis of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid involves several critical steps:
The molecular structure of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid features:
The structural representation can be summarized as follows:
This structure allows for diverse interactions with biological targets, enhancing its utility in medicinal chemistry.
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid can undergo various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives.
The mechanism of action for 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid primarily involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to:
This mechanism is particularly valuable in therapeutic contexts where reducing specific protein levels can alter disease pathways.
4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings .
The applications of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid span various fields:
The synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid (CAS not explicitly listed, PubChem CID: 22914675, MF: C₁₈H₂₅NO₅, MW: 335.4) initiates with the regioselective Boc-protection of piperidin-3-ylmethanol [1] [4]. The Boc group (tert-butoxycarbonyl) serves dual purposes: it sterically shields the piperidine nitrogen and electronically deactivates it against undesired nucleophilic reactions during downstream coupling. This protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), yielding 1-(tert-butoxycarbonyl)piperidin-3-yl)methanol in >95% purity [5].
Critical to this step is the exclusion of moisture, as the Boc group exhibits hydrolytic instability under acidic or basic conditions. The tert-butyl moiety generates a sterically hindered carbamate, preventing quaternization of the piperidine nitrogen—a common side reaction in unprotected systems. Nuclear magnetic resonance (NMR) studies confirm that protection occurs exclusively at the nitrogen, leaving the hydroxymethyl group intact for subsequent functionalization [1] [4].
Table 1: Key Intermediates in Synthesis
Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Piperidin-3-ylmethanol | 3429-28-3 | C₆H₁₃NO | Core piperidine scaffold |
1-(tert-Butoxycarbonyl)piperidin-3-yl)methanol | 1217862-74-2 | C₁₁H₂₁NO₃ | Boc-protected alcohol intermediate |
4-(Hydroxymethyl)benzoic acid | 619-53-8 | C₈H₈O₃ | Benzoyl precursor |
Incorporation of the methoxybenzoyl moiety necessitates esterification or etherification between the hydroxymethyl group of the Boc-piperidine intermediate and the carboxylic acid group of 4-hydroxybenzoic acid. Two optimized coupling strategies dominate:
Mitsunobu Etherification:This employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to convert the alcohol into a potent nucleophile, attacking 4-hydroxybenzoic acid under mild conditions (0–25°C). Key advantages include stereochemical inversion retention and high yields (>85%). Solvent optimization shows that tetrahydrofuran (THF) outperforms DCM due to improved reagent solubility [5] .
Ullmann-Type Ether Coupling:For scale-up, copper(I)-catalyzed (e.g., CuI) coupling between 1-(tert-butoxycarbonyl)piperidin-3-yl)methanol and methyl 4-iodobenzoate avoids harsh Mitsunobu conditions. Subsequent saponification (LiOH/THF/H₂O) yields the target acid. This method achieves 78–82% yield but requires careful temperature control (60–80°C) to prevent Boc deprotection .
Table 2: Coupling Reaction Performance Comparison
Method | Catalyst/Reagents | Solvent | Temperature | Yield | Regioselectivity |
---|---|---|---|---|---|
Mitsunobu | PPh₃, DEAD | THF | 0–25°C | 85–92% | High (SN₂ mechanism) |
Ullmann Coupling | CuI, Cs₂CO₃ | DMSO | 60–80°C | 78–82% | Moderate |
Direct Esterification | DCC, DMAP | DCM | 25°C | <70% | Low |
Regioselective modification of the piperidine scaffold prior to Boc protection remains challenging due to the similar reactivity of C3 and C4 positions. Advanced catalytic systems address this:
Palladium-Catalyzed C–H Activation:Pd(OAc)₂/2,2′-bipyridine enables direct C3-arylation of unprotected piperidine, bypassing protection-deprotection steps. This leverages the innate electronic bias of the piperidine ring, where C3 is more electron-rich than C4. Yields reach 70% with 10:1 C3/C4 selectivity in toluene at 100°C [4].
Enzymatic Desymmetrization:Lipase-catalyzed (e.g., Candida antarctica Lipase B) hydrolysis of diesters at C3/C5 positions achieves kinetic resolution with >90% enantiomeric excess (ee). This is critical for chiral variants of the target compound [4] .
Computational studies (e.g., density functional theory) rationalize regioselectivity: The C3 position exhibits lower steric hindrance and higher electron density (Mulliken charge: −0.18e vs. −0.12e at C4), favoring electrophilic attacks. Additionally, copper(I)-bis(oxazoline) complexes catalyze asymmetric hydroxylation at C3, forming the hydroxymethyl precursor with 88% ee .
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3